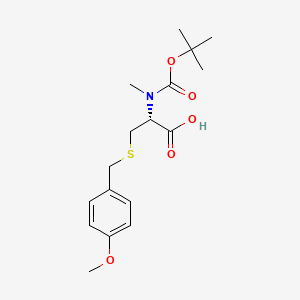
3-(2-Hydroxy-2-methylbutyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-2-methylbutyl)piperidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-methylbutyl)piperidin-2-one typically involves the alkylation of piperidin-2-one with 2-hydroxy-2-methylbutyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidin-2-one derivatives.
Scientific Research Applications
3-(2-Hydroxy-2-methylbutyl)piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-methylbutyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidin-2-one ring play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidin-2-one: The parent compound without the 2-hydroxy-2-methylbutyl substituent.
3-Methylpiperidin-2-one: A similar compound with a methyl group instead of the 2-hydroxy-2-methylbutyl group.
Uniqueness
3-(2-Hydroxy-2-methylbutyl)piperidin-2-one is unique due to the presence of the 2-hydroxy-2-methylbutyl group, which imparts distinct chemical and biological properties. This substituent enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylbutyl)piperidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-3-10(2,13)7-8-5-4-6-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
VCSBWMMPPCGSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1CCCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


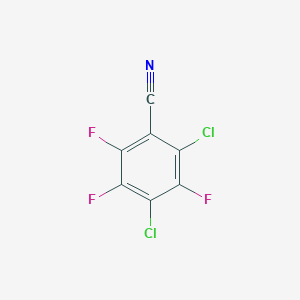
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
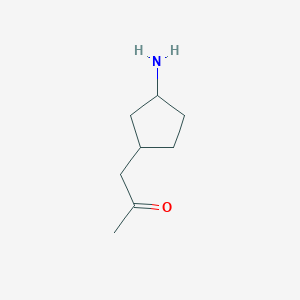
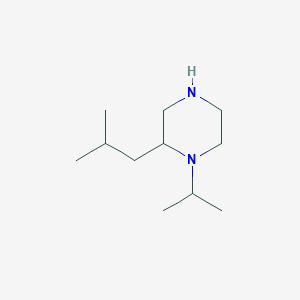

![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)
![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)
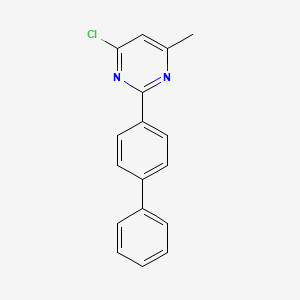
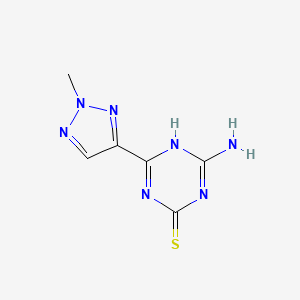
![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
